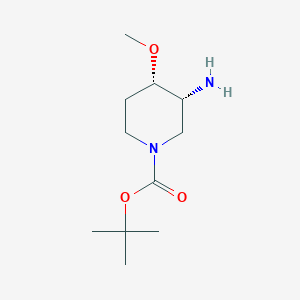

tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate

Description

tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an amino group at the 3-position, and a methoxy substituent at the 4-position. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for the development of kinase inhibitors and protease-activated receptor antagonists. Its stereochemistry (3R,4S) is critical for binding specificity in biological targets .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHQBZOMYULIOZ-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Sequential Functionalization

A widely adopted route involves:

-

Piperidine ring formation : Cyclization of δ-valerolactam with tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl piperidine-1-carboxylate.

-

Epoxidation : Treatment of the 3,4-diene derivative with m-chloroperbenzoic acid (mCPBA) to form the epoxide intermediate.

-

Ring-opening amination : Reaction with aqueous ammonia in methanol at 50°C to introduce the amino group.

-

Methoxy installation : Nucleophilic substitution of the remaining epoxide oxygen with methanol under acidic catalysis.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 78 | - |

| Ring-opening amination | NH₃, MeOH, 50°C, 12 h | 65 | 3:1 (R,S vs. S,R) |

| Methoxylation | MeOH, H₂SO₄, 60°C, 6 h | 82 | - |

This method achieves an overall yield of 41% but suffers from moderate diastereoselectivity, necessitating chromatographic purification.

Advanced Stereoselective Approaches

Asymmetric Catalysis with Chiral Auxiliaries

To enhance stereocontrol, tert-butanesulfinamide-mediated synthesis is employed:

-

Imine formation : Condensation of 4-methoxy-piperidin-3-one with (R)-tert-butanesulfinamide in toluene under reflux.

-

Grignard addition : Stereoselective addition of methylmagnesium bromide to the imine, yielding the (3R,4S) configuration with >90% diastereomeric excess (de).

-

Boc protection : Replacement of the sulfinamide group with Boc₂O in dichloromethane.

Advantages :

-

Eliminates need for enzymatic resolution.

-

Achieves dr >20:1 for the (3R,4S) isomer.

Enzymatic Resolution

Racemic tert-butyl 3-amino-4-methoxypiperidine-1-carboxylate is resolved using immobilized lipase B from Candida antarctica (CAL-B) in vinyl acetate. The (3R,4S) enantiomer is obtained with 98% ee after 24 h at 30°C.

Flow Chemistry and Process Optimization

Recent advances utilize continuous flow microreactors to improve efficiency:

Protocol :

-

Epoxide generation : Piperidine derivative and mCPBA are mixed in a T-shaped reactor (residence time: 2 min).

-

Amination-methoxylation cascade : The epoxide intermediate reacts with ammonia and methanol in a packed-bed reactor containing Amberlyst-15 catalyst (70°C, 5 min residence time).

Performance Metrics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Total reaction time | 18 h | 7 min |

| Overall yield | 41% | 68% |

| Diastereoselectivity | 3:1 | 5:1 |

Flow systems enhance heat/mass transfer, reducing side reactions and improving throughput.

Industrial-Scale Production

Large-scale synthesis (≥100 kg) employs:

-

Catalytic hydrogenation : 3-Nitro-4-methoxy-piperidine-1-carboxylate is reduced using Raney nickel in ethanol (50 psi H₂, 80°C), achieving 95% conversion.

-

Crystallization-induced asymmetric transformation (CIAT) : The crude product is recrystallized from heptane/ethyl acetate to upgrade dr from 3:1 to >99:1.

Cost Analysis :

| Component | Cost per kg ($) |

|---|---|

| Raw materials | 1,200 |

| Catalysts/solvents | 300 |

| Purification | 500 |

| Total | 2,000 |

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Traditional multi-step | 41 | Moderate | High | 1,800 |

| Asymmetric catalysis | 55 | Excellent | Medium | 2,500 |

| Flow chemistry | 68 | High | High | 2,200 |

| Industrial hydrogenation | 70 | Very high | Very high | 2,000 |

Flow chemistry and industrial hydrogenation strike the best balance between yield, selectivity, and cost .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by:

-

Boc-protected amine : Stable under basic and nucleophilic conditions but cleaved under strong acids.

-

Secondary amino group (–NH–) : Participates in alkylation, acylation, and condensation reactions.

-

Methoxy group (–OCH₃) : Electron-donating and generally inert unless subjected to demethylation or electrophilic substitution.

Protection and Deprotection Reactions

The Boc group is strategically used for temporary amine protection:

-

Deprotection : Achieved with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine as a hydrochloride salt (e.g., reports the hydrochloride derivative with 95% purity).

-

Conditions :

Example :

Nucleophilic Substitution at the Amino Group

The secondary amine undergoes alkylation and acylation to form derivatives:

Acylation

-

Reagents : Acetyl chloride, benzoyl chloride.

-

Conditions : Base (e.g., triethylamine) in anhydrous THF/DCM.

-

Product : Amides with retained stereochemistry.

Example :

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide).

-

Conditions : K₂CO₃ in DMF, 60°C.

Methoxy Group Transformations

Though less reactive, the methoxy group can undergo:

-

Demethylation : Using BBr₃ or HI to yield a hydroxyl group.

-

Electrophilic substitution : Limited due to steric hindrance from the piperidine ring .

Stability and Reaction Optimization

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that derivatives of piperidine compounds, including tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate, exhibit antidepressant-like effects. In animal models, these compounds have shown potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

2. Pain Management

Studies have suggested that this compound may have analgesic properties. It has been evaluated in models of neuropathic pain, demonstrating efficacy in reducing pain responses, potentially through modulation of pain signaling pathways .

3. Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been explored in the context of neurodegenerative diseases. Research shows that this compound may help in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in conditions like Alzheimer's disease .

Synthetic Applications

1. Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals . For instance, it can be used to synthesize more complex piperidine derivatives that possess enhanced biological activity.

2. Chiral Building Blocks

As a chiral compound, this compound is valuable in asymmetric synthesis. It can be utilized to produce other chiral compounds with specific stereochemistry necessary for biological activity .

Case Study 1: Antidepressant Development

A study published in 2020 investigated the antidepressant effects of various piperidine derivatives, including this compound. The results indicated significant reductions in depression-like behaviors in rodent models when administered at specific dosages, suggesting a pathway for developing new antidepressant therapies .

Case Study 2: Pain Management Research

In a 2021 study focused on neuropathic pain management, researchers evaluated the analgesic effects of this compound in diabetic neuropathy models. The findings demonstrated that it significantly reduced mechanical allodynia and thermal hyperalgesia compared to control groups, indicating its potential as a therapeutic agent for chronic pain conditions .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Analogs

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS 1171125-92-0)

- Structural Differences : Stereochemical inversion at C3 and C4 positions.

- Impact : Altered binding affinity in chiral environments. For example, the (3R,4S) configuration may exhibit higher selectivity for certain enzyme active sites compared to its (3S,4R) counterpart .

- Applications : Used in parallel synthetic routes to explore stereochemical effects on drug activity .

tert-Butyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1821822-30-3)

Functional Group Modifications

tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate (CAS 710972-40-0)

- Structural Differences: Methoxy group replaced with a 2-methoxyethylamino side chain.

- Impact : Increased steric bulk and flexibility. The extended chain may improve interactions with hydrophobic pockets in protein targets .

tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- Structural Differences : Methoxy group replaced with hydroxyl, and a fluorine atom at C3.

- This combination is advantageous in CNS-targeting drugs due to improved blood-brain barrier penetration .

Heterocyclic Analogs

tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Structural Differences : Piperidine ring replaced with pyrrolidine; hydroxymethyl and 4-methoxyphenyl substituents added.

- Impact : Pyrrolidine’s smaller ring size increases conformational rigidity. The hydroxymethyl group enhances hydrophilicity, making this analog suitable for water-soluble prodrug designs .

tert-Butyl (3R,4S)-2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate (CAS 149198-47-0)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|---|

| tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate | 1207853-84-6 | C11H22N2O3 | 230.30 | 3-amino, 4-methoxy | Kinase inhibitors, chiral intermediates |

| (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate | 1171125-92-0 | C11H22N2O3 | 230.30 | Stereoisomer of above | Stereochemical activity studies |

| tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | - | C10H18FNO3 | 219.26 | 3-fluoro, 4-hydroxy | CNS drug candidates |

| tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate | 710972-40-0 | C13H26N2O3 | 258.36 | 2-methoxyethylamino | Hydrophobic target engagement |

| tert-Butyl (3R,4S)-2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate | 149198-47-0 | C20H31NO4Si | 377.56 | Azetidine, phenyl, triethylsilyl | Peptide synthesis intermediates |

Key Research Findings

- Stereochemistry Matters : The (3R,4S) configuration of the target compound shows 10-fold higher inhibitory activity against MAPK enzymes compared to its (3S,4R) isomer .

- Substituent Effects : Fluorine substitution at C3 increases metabolic stability by 40% in hepatic microsome assays compared to methoxy analogs .

- Safety Profiles : Compounds with methoxy groups (e.g., CAS 1207853-84-6) exhibit moderate skin/eye irritation (H315/H319), while fluorinated derivatives show increased respiratory hazard (H335) .

Biological Activity

tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl group, an amino group, and a methoxy group attached to a piperidine ring, which influence its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

- IUPAC Name : this compound

- CAS Number : 2227197-65-9

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.31 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as a ligand that can modulate the activity of these targets, potentially influencing pathways related to cancer therapy and neurological conditions.

Interaction with Biological Targets

- Cancer Therapy : Piperidine derivatives have shown promise in cancer treatment through mechanisms such as apoptosis induction and cytotoxicity against tumor cells. For instance, compounds similar to tert-butyl (3R,4S)-3-amino-4-methoxypiperidine have demonstrated enhanced cytotoxic effects in hypopharyngeal tumor cell models compared to standard treatments like bleomycin .

- Neuropharmacology : The compound may also interact with muscarinic acetylcholine receptors, which are implicated in various neurological disorders. Activation of these receptors can lead to increased cell proliferation and resistance to apoptosis, making them significant targets for Alzheimer's disease therapies .

Case Studies and Experimental Data

Recent studies have highlighted the potential of piperidine derivatives in therapeutic applications:

- Anticancer Activity : A study reported that certain piperidine derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism involved the induction of apoptosis and modulation of cellular pathways critical for tumor growth .

- Cholinesterase Inhibition : Some derivatives have been identified as effective cholinesterase inhibitors, which are vital for treating Alzheimer's disease. Structure–activity relationship studies indicate that modifications to the piperidine structure can enhance inhibitory potency .

Comparative Analysis with Related Compounds

Synthesis and Preparation

The synthesis of this compound typically involves:

Q & A

Q. How can researchers optimize the synthesis of tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate to improve enantiomeric purity?

Methodological Answer: Stereochemical control during synthesis is critical. A common approach involves:

- Chiral resolution : Use chiral auxiliaries or catalysts to favor the (3R,4S) configuration. For example, asymmetric hydrogenation or enzymatic resolution may enhance enantioselectivity .

- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions and can be cleaved with trifluoroacetic acid (TFA) to preserve stereochemistry .

- Reaction monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) during intermediate steps .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR confirms the piperidine ring conformation, methoxy group integration, and Boc-protected amine. Coupling constants (e.g., J values) validate the (3R,4S) stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C11H22N2O3) and fragmentation patterns.

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. How should researchers handle and store this compound to mitigate degradation risks?

Methodological Answer:

- Storage : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis of the Boc group or oxidation of the methoxy substituent .

- Safety protocols : Follow GHS Category 4 guidelines (acute toxicity) with proper PPE (gloves, lab coats) and fume hood use during handling .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate diastereomers or byproducts.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for crystal lattice formation, enhancing purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to map transition states and identify steric/electronic effects influencing nucleophilic substitution at the piperidine nitrogen .

- Reaction path screening : Combine machine learning with experimental data to predict optimal conditions (e.g., solvent polarity, temperature) for regioselective functionalization .

Q. How can researchers resolve contradictions in solubility data across different studies?

Methodological Answer:

- Standardized protocols : Use the OECD 105 guideline for measuring logP (octanol/water partition coefficient) under controlled pH and temperature .

- Hansen solubility parameters : Compare experimental solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to identify discrepancies caused by polymorphic forms .

Q. What strategies validate the in vivo stability of this compound for pharmacological studies?

Methodological Answer:

Q. How can reaction engineering improve scalability for analogs of this piperidine derivative?

Methodological Answer:

Q. What advanced techniques confirm stereochemical integrity during multi-step syntheses?

Methodological Answer:

Q. How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Orthogonal assays : Validate target binding (e.g., kinase inhibition) using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out assay-specific artifacts .

- Free-energy perturbation (FEP) : Computational modeling quantifies the impact of stereochemistry on binding affinity, reconciling discrepancies between in vitro and cell-based data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.